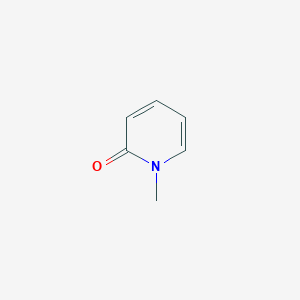
1-Metil-2-piridona
Descripción general
Descripción
1-Methyl-2-pyridone is an organic compound with the molecular formula C6H7NO. It is a derivative of 2-pyridone, where a methyl group is attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents.
Aplicaciones Científicas De Investigación
1-Methyl-2-pyridone has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
Target of Action
1-Methyl-2-pyridone is a derivative of pyridone, which is a key component in the metabolism of niacin, also known as vitamin B3 . The primary targets of 1-Methyl-2-pyridone are the enzymes involved in redox reactions, where it acts as an electron donor or acceptor .
Mode of Action
1-Methyl-2-pyridone interacts with its targets by participating in redox reactions. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in various enzymatic reactions, acting as electron donors or acceptors .
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-2-pyridone are primarily those involving redox metabolism and NAD-dependent pathways . As a precursor to nicotinamide coenzymes, it contributes to the intracellular pool of niacin, which is vital for these metabolic pathways .
Pharmacokinetics
It is known that niacin and its derivatives, including 1-methyl-2-pyridone, are extensively metabolized in the body . The plasma levels of the parent niacin are higher than its metabolites, though only about 3% of the unchanged drug is recovered in urine .
Result of Action
The molecular and cellular effects of 1-Methyl-2-pyridone’s action are largely related to its role in redox metabolism and NAD-dependent pathways . By contributing to these processes, it helps maintain efficient cellular function .
Action Environment
The action, efficacy, and stability of 1-Methyl-2-pyridone can be influenced by various environmental factors. For instance, changes in enzyme activity and pathophysiological situations may influence the need for different forms of niacin, including 1-Methyl-2-pyridone . .
Análisis Bioquímico
Biochemical Properties
1-Methyl-2-pyridone interacts with various enzymes, proteins, and other biomolecules. It is known to be a product of nicotinamide adenine dinucleotide (NAD) degradation . NAD is a crucial coenzyme involved in numerous oxidation-reduction reactions in the body . The metabolites of NAD, including 1-Methyl-2-pyridone, have important roles in signaling pathways, post-translational modifications, epigenetic changes, and regulation of RNA stability and function .
Cellular Effects
1-Methyl-2-pyridone has been shown to influence cell function. It has been found to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . It also suppresses TGFβ1-induced type I collagen and IL-6 expression in renal tubular epithelial cells .
Molecular Mechanism
The molecular mechanism of 1-Methyl-2-pyridone involves its interactions at the molecular level. It exerts its effects through the inhibition of Akt phosphorylation, similar to the anti-fibrotic drug pirfenidone . This suggests that 1-Methyl-2-pyridone exerts its anti-fibrotic and anti-inflammatory effects through Akt inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2-pyridone have been observed to change over time. For instance, it has been found to exhibit a blue shift in its UV absorption and fluorescence bands with increasing solvent polarity .
Metabolic Pathways
1-Methyl-2-pyridone is involved in the metabolic pathways of NAD . It is a product of NAD degradation and plays a role in various metabolic processes, including signaling pathways, post-translational modifications, and regulation of RNA stability and function .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be distributed throughout the body via the bloodstream.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pyridone can be synthesized through several methods. One common method involves the reaction of methyl ethyl ketone with acetic anhydride in the presence of an anhydrous base . The reaction proceeds as follows: [ \text{CH}_3\text{COCH}_2\text{CH}_3 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_6\text{H}_7\text{NO} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, 1-Methyl-2-pyridone is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 1-methyl-2-pyridinol.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 1-Methyl-2-pyridone.
Reduction: 1-Methyl-2-pyridinol.
Substitution: Various substituted pyridones depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Pyridone: The parent compound without the methyl group.
1-Methyl-2-pyrrolidinone: A structurally similar compound with a different ring system.
N-Methyl-2-pyridone-5-carboxamide: A derivative with an additional carboxamide group.
Uniqueness: 1-Methyl-2-pyridone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methyl group enhances its solubility in organic solvents and influences its interaction with biological targets .
Propiedades
IUPAC Name |
1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGIUUJYPYENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061008 | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 1-Methyl-2-pyridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | 1-Methyl-2-pyridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
694-85-9, 94071-56-4 | |
| Record name | 1-Methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-pyridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyridine-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY6MVO4K7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Methyl-2-pyridone?
A1: The molecular formula of 1-Methyl-2-pyridone is C6H7NO, and its molecular weight is 109.13 g/mol.
Q2: What spectroscopic data is available for 1-Methyl-2-pyridone?
A2: Studies have investigated 1-Methyl-2-pyridone using various spectroscopic methods, including:
- Infrared (IR) Spectroscopy: Protonation of the carbonyl group in 1-Methyl-2-pyridone salts leads to characteristic OH stretching, in-plane and out-of-plane bending vibrations. These are observed in specific regions of the IR spectrum. []
- UV-Vis Spectroscopy: Solvent polarity and hydrogen bonding significantly affect the UV absorption and fluorescence spectra of 1-Methyl-2-pyridone. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectra, analyzed with computer assistance, provide detailed information on chemical shifts and coupling constants, offering insights into the structure and behavior of 1-Methyl-2-pyridone. []
Q3: How does 1-Methyl-2-pyridone react with dimethylchlorinium ion in the gas phase?
A3: In the gas phase, the dimethylchlorinium ion methylates 1-Methyl-2-pyridone at the oxygen atom. This contrasts with its reaction with the 2-hydroxypyridine tautomer, where methylation occurs at the nitrogen. These findings align with theoretical calculations regarding the stability of the resulting ions. []
Q4: Can 1-Methyl-2-pyridone participate in photochemical reactions?
A4: Yes, 1-Methyl-2-pyridone undergoes photoaddition reactions with 1,2-dialkyl-indoles and -pyrroles. This process involves single electron transfer followed by proton transfer, ultimately leading to the formation of new carbon-carbon bonds. []
Q5: How does the reactivity of 1-Methyl-2-pyridone compare to 2-pyridone in Diels-Alder reactions?
A5: While 2-pyridone undergoes a Michael reaction with dimethyl acetylenedicarboxylate, 1-Methyl-2-pyridone seems to form a Diels–Alder adduct with the same ester, which subsequently decomposes. This difference highlights the impact of N-methylation on the reactivity of the pyridone ring. []
Q6: Is 1-Methyl-2-pyridone susceptible to lithiation?
A6: Yes, lithiation of 1-Methyl-2-pyridone occurs predominantly at the N-methyl group. The resulting lithio-derivative exhibits high reactivity, readily adding to another molecule of 1-Methyl-2-pyridone at the C-6 position to form a dimer. [, ]
Q7: What synthetic applications does 1-Methyl-2-pyridone have?
A7: 1-Methyl-2-pyridone serves as a valuable building block in organic synthesis. It can be used to synthesize:
- 3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine system and its derivatives: This synthesis involves the condensation of 1-Methyl-2-pyridone with mono- and bicyclic-4-piperidinones in the presence of ammonia. []
- 6-Azabicyclo[3.2.2]nonane and 6-azabicyclo[3.2.2]nonanone ring systems: Rhodium carboxylate catalyzed decomposition of vinyldiazoacetates in the presence of 1-Methyl-2-pyridone leads to the formation of these bicyclic systems. []
Q8: What other applications are there for 1-Methyl-2-pyridone?
A8: 1-Methyl-2-pyridone is also employed:
- As a solvent: It acts as a polar aprotic solvent in various organic reactions, including microwave-assisted amination of aryl triflates. []
- In the synthesis of pharmaceutical compounds: It serves as a starting material or intermediate in the synthesis of various pharmaceutical compounds, including potential steroid 5α-reductase inhibitors. []
Q9: How does 1-Methyl-2-pyridone relate to niacin metabolism?
A9: 1-Methyl-2-pyridone is a metabolite of nicotinamide, a form of vitamin B3 (niacin). It is formed via the following pathway:
Q10: Can the urinary excretion of 1-Methyl-2-pyridone and related metabolites provide insights into niacin status?
A10: Yes, measuring the urinary excretion of 1-Methyl-2-pyridone-5-carboxamide (2-PY) and other related metabolites like N 1 -methylnicotinamide (1-MN) relative to creatinine is a sensitive and specific method for assessing niacin deficiency. [, ] This approach has been valuable in evaluating niacin status in populations where deficiency is a concern. []
Q11: What is the role of aldehyde oxidase in the formation of 1-Methyl-2-pyridone-5-carboxamide?
A11: Aldehyde oxidase is the key enzyme responsible for converting N 1 -methylnicotinamide (NMN) to both N 1 -methyl-2-pyridone-5-carboxamide (2-PY) and N 1 -methyl-4-pyridone-3-carboxamide (4-PY). [, , , ]
Q12: How do dietary factors like tea consumption affect aldehyde oxidase activity and potentially impact 1-Methyl-2-pyridone-5-carboxamide levels?
A12: Interestingly, certain dietary components can modulate aldehyde oxidase activity. For instance, tea beverages, particularly green tea, have been shown to inhibit aldehyde oxidase activity. This inhibition is primarily attributed to the presence of catechins and their derivatives in tea. As a result, regular consumption of tea beverages could potentially lead to alterations in the metabolism and excretion of N 1 -methyl-2-pyridone-5-carboxamide. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



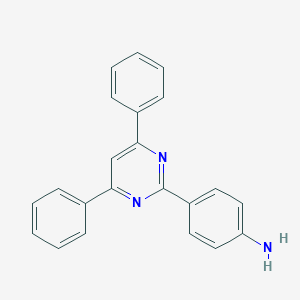
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)


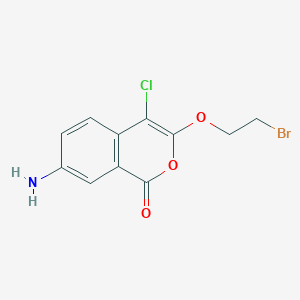

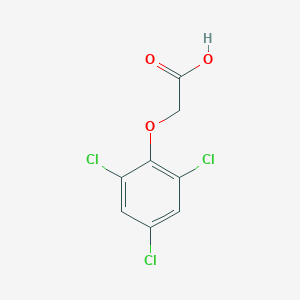


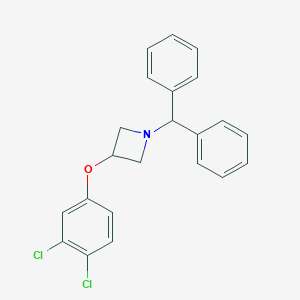

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
